molecular formula C9H14O B3336393 2,5-Divinyltetrahydropyran CAS No. 25724-33-8

2,5-Divinyltetrahydropyran

Cat. No.: B3336393
CAS No.: 25724-33-8
M. Wt: 138.21 g/mol
InChI Key: JRUPYIDCDOLUPI-UHFFFAOYSA-N
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Description

2,5-Divinyltetrahydropyran is an organic compound with the molecular formula C9H14O It is a cyclic ether featuring two vinyl groups attached to the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Divinyltetrahydropyran typically involves the cyclization of appropriate precursors. One common method is the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins. This reaction can be catalyzed by various metal catalysts, including platinum, cerium ammonium nitrate, lanthanide triflates, cobalt, silver, and copper complexes . The reaction conditions often involve mild temperatures and the use of room temperature ionic liquids to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Divinyltetrahydropyran undergoes various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated tetrahydropyran derivatives.

    Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of various substituted tetrahydropyrans.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides, osmium tetroxide, and potassium permanganate.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the vinyl groups.

    Substitution: Halogenation and other electrophilic reagents can be used to introduce substituents at the vinyl positions.

Major Products Formed:

    Oxidation: Epoxides and diols.

    Reduction: Saturated tetrahydropyran derivatives.

    Substitution: Halogenated and other substituted tetrahydropyrans.

Scientific Research Applications

2,5-Divinyltetrahydropyran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Divinyltetrahydropyran involves its ability to undergo various chemical transformations. The vinyl groups provide reactive sites for oxidation, reduction, and substitution reactions. These transformations can lead to the formation of a wide range of derivatives with different properties and potential applications. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

    Tetrahydropyran: A simpler cyclic ether without vinyl groups.

    2,3-Divinyltetrahydropyran: A structural isomer with vinyl groups at different positions.

    2,5-Dihydropyran: A related compound with a different degree of saturation.

Uniqueness: 2,5-Divinyltetrahydropyran is unique due to the presence of two vinyl groups, which provide additional reactivity and versatility in chemical transformations. This makes it a valuable compound for various synthetic applications and research studies.

Properties

IUPAC Name

2,5-bis(ethenyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-3-8-5-6-9(4-2)10-7-8/h3-4,8-9H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUPYIDCDOLUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC(OC1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948606
Record name 2,5-Diethenyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25724-33-8
Record name 2,5-Diethenyltetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25724-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyran, 2,5-divinyl tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025724338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Diethenyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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